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molecular formula C10H14N4O4 B8545873 1,3-Dimethyl-6-[2-(dimethylamino)vinyl]-5-nitrouracil

1,3-Dimethyl-6-[2-(dimethylamino)vinyl]-5-nitrouracil

Cat. No. B8545873
M. Wt: 254.24 g/mol
InChI Key: RWXJJNUDUCETTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623880B2

Procedure details

To a solution of Step 2 intermediate (0.40 g, 1.573 mmol) in MeOH (80 mL) was added 10% Pd—C (0.2 g) and the mixture was stirred under a hydrogen atmosphere at room temperature for 2 h. The mixture was filtered through a celite bed and was thoroughly washed with MeOH (50 mL). The filtrate was collected and evaporated and the residue thus obtained was purified by column chromatography to afford 0.120 g of the desired compound as an off-white solid; 1H NMR (δ ppm, 300 MHz, DMSO-d6) 3.23 (s, 3H), 3.38 (s, 3H), 6.17 (s, 1H), 7.25 (s, 1H), 12.09 (s, 1H); APCI-MS (m/z) 180.28 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:9]([CH:10]=[CH:11]N(C)C)=[C:8]([N+:15]([O-])=O)[C:6](=[O:7])[N:5]([CH3:18])[C:3]1=[O:4]>CO.[Pd]>[CH3:1][N:2]1[C:9]2[CH:10]=[CH:11][NH:15][C:8]=2[C:6](=[O:7])[N:5]([CH3:18])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C(=O)C(=C1C=CN(C)C)[N+](=O)[O-])C
Name
intermediate
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite bed
WASH
Type
WASH
Details
was thoroughly washed with MeOH (50 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(N(C(C2=C1C=CN2)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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